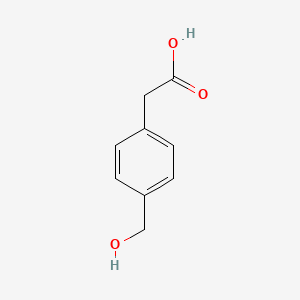

4-(Hydroxymethyl)phenylacetic acid

Beschreibung

Contextualization of Phenylacetic Acid Derivatives in Natural Product Chemistry and Medicinal Science

Phenylacetic acid and its derivatives represent a ubiquitous and functionally diverse class of compounds found throughout the natural world. Phenylacetic acid itself is recognized as a plant auxin, a type of hormone that regulates plant growth and development, although its effects are generally weaker than the more commonly studied indole-3-acetic acid. wikipedia.orgnih.gov Beyond its role in plants, phenylacetic acid exhibits antimicrobial properties and is produced by various microorganisms, including bacteria and fungi. nih.govresearchgate.net

In the realm of medicinal science, the phenylacetic acid scaffold is a key structural motif in numerous therapeutic agents. drugbank.com Its derivatives are integral to the structure of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as other pharmaceuticals. wikipedia.org The versatility of the phenylacetic acid core allows for the synthesis of a wide array of compounds with diverse pharmacological activities, including hypoglycemic and other therapeutic effects. nih.gov The natural occurrence and established biological activities of this class of compounds provide a strong foundation for the investigation of its individual members, such as 4-(Hydroxymethyl)phenylacetic acid.

Historical and Current Research Landscape of this compound

Historically, research on phenylacetic acid derivatives was prominent in the mid-20th century, particularly in the context of plant physiology. oup.com However, much of the focus was directed towards the parent compound, phenylacetic acid, and its role as an auxin. nih.gov The specific exploration of this compound has been more recent, largely driven by its identification as a metabolite and its utility as a synthetic building block.

Current research on this compound is multifaceted. In the field of biotechnology, it is recognized as an intermediate in the biosynthetic pathways of phenylpropanoids and a metabolite of flavonoids, found in plants, animals, and humans. biosynth.com This metabolic significance has led to its investigation as a potential biomarker for various physiological and pathological states.

From a synthetic chemistry perspective, this compound serves as a valuable intermediate in the preparation of more complex molecules. chemicalbook.com Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, allows for a range of chemical transformations. This has made it a target for the development of efficient synthetic routes, often starting from precursors like 4-(bromomethyl)phenylacetic acid. chemicalbook.com Furthermore, it is utilized as a linker in solid-phase peptide synthesis. chemwhat.com The current research landscape is characterized by an increasing interest in leveraging this compound for the development of novel pharmaceuticals and functional materials.

Rationale for In-depth Academic Inquiry into this compound

The motivation for a thorough academic investigation of this compound stems from several key factors. Firstly, its position as a naturally occurring metabolite warrants a deeper understanding of its biochemical pathways and physiological roles. Elucidating its metabolic fate and interactions within biological systems can provide insights into cellular processes and disease mechanisms.

Secondly, the compound's utility as a versatile synthetic intermediate presents significant opportunities in medicinal chemistry and drug discovery. drugbank.com The development of novel therapeutic agents often relies on the availability of unique and adaptable building blocks. The structural attributes of this compound make it an attractive starting point for the synthesis of libraries of new compounds to be screened for biological activity.

Finally, the potential for this compound and its derivatives to exhibit intrinsic biological activities is a compelling area of research. Given the known antimicrobial and plant-growth-regulating properties of the parent phenylacetic acid, it is plausible that this compound possesses its own unique bioactivities or can be modified to enhance specific therapeutic effects. The convergence of its natural origins, synthetic versatility, and potential pharmacological relevance provides a strong rationale for its continued and in-depth academic inquiry.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 73401-74-8 |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| Melting Point | 131-134 °C |

| Appearance | White powder, crystals, or chunks |

Data sourced from commercial suppliers and chemical databases. alfachemch.comfishersci.casigmaaldrich.com

Synthetic Approaches to this compound

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-(Bromomethyl)phenylacetic acid | 1. Sodium hydroxide (aq) 2. Sulfuric acid | This compound | chemicalbook.com |

This table represents a common synthetic route and is not exhaustive.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZBPBKAANKOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391028 | |

| Record name | 4-(Hydroxymethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73401-74-8 | |

| Record name | 4-(Hydroxymethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Origins and Metabolic Transformations of 4 Hydroxymethyl Phenylacetic Acid

Endogenous Biosynthesis and Precursor Pathways

Intermediary Role in Phenylpropanoid Biosynthesis

The biosynthesis of 4-(hydroxymethyl)phenylacetic acid is intricately linked to the broader phenylpropanoid pathway. This major metabolic route in plants and some microorganisms is responsible for the synthesis of a wide array of phenolic compounds from the aromatic amino acid phenylalanine. taylorandfrancis.com The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid. taylorandfrancis.com

From cinnamic acid, a series of enzymatic reactions including hydroxylations, methylations, and reductions lead to the formation of various phenylpropanoids, including lignin (B12514952) precursors, flavonoids, and phenolic acids. taylorandfrancis.com While not a direct, linear intermediate in the primary synthesis of monolignols like p-coumaryl, coniferyl, and sinapyl alcohols, this compound can arise from related branches of this complex metabolic network. taylorandfrancis.com Its formation can be seen as part of the diverse chemical modifications that phenylpropanoid intermediates undergo, leading to a vast range of secondary metabolites.

Relationship to Amino Acid Metabolism (e.g., Tyrosine and Phenylalanine)

The biosynthesis of this compound is closely tied to the metabolism of the aromatic amino acids phenylalanine and tyrosine. Phenylalanine is an essential amino acid that serves as the precursor for tyrosine synthesis in the body through a hydroxylation reaction catalyzed by phenylalanine hydroxylase. davuniversity.orgnih.gov This conversion is the primary catabolic pathway for phenylalanine. davuniversity.orgnih.gov

Tyrosine, in turn, can be metabolized through several pathways. One of these involves transamination to form p-hydroxyphenylpyruvic acid, which is then further broken down. davuniversity.orgreactome.org this compound is recognized as a metabolite derived from L-tyrosine, particularly through the metabolic activities of the intestinal microbiota. nih.gov In cases of impaired phenylalanine metabolism, such as in phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is blocked, alternative catabolic routes for phenylalanine become more prominent. nih.gov This leads to the production of phenylpyruvic acid, which can be further metabolized to compounds like phenylacetic acid. hmdb.ca The structural similarity between phenylacetic acid and this compound suggests a potential parallel or related metabolic origin from aromatic amino acids.

Biotransformation by Microbial Systems

Metabolite Production by Microflora (e.g., 4-Hydroxybenzoic Acid)

Microbial systems, particularly those in the gut, play a significant role in the biotransformation of various compounds, including those derived from amino acids. For instance, certain bacteria are capable of degrading 4-hydroxyphenylacetic acid. Species of Acinetobacter and Pseudomonas putida, when grown on 4-hydroxyphenylacetic acid, produce enzymes that convert it into other molecules. nih.gov The degradation pathway can involve the conversion to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which is then further metabolized. nih.gov While the direct conversion of this compound to 4-hydroxybenzoic acid by microflora is not explicitly detailed in the provided results, the metabolic capabilities of these microorganisms on structurally similar phenolic acids are evident. Engineered bacterial platforms, such as Escherichia coli, have been developed for the efficient production of 4-hydroxyphenylacetic acid and its derivatives, highlighting the microbial potential for both synthesis and modification of this compound. nih.gov

Impact of Gut Microbiota on Metabolic Profiles

The gut microbiota significantly influences the metabolic profile of the host, including the metabolism of phenolic compounds. Research has shown that the gut microbiota can produce 4-hydroxyphenylacetic acid from the dietary polyphenol resveratrol. nih.gov This microbial metabolite has been identified as a key mediator of some of resveratrol's biological effects. nih.gov Studies involving antibiotic-induced microbiome depletion and fecal microbiota transplantation have confirmed the critical role of the gut microbiota in generating 4-hydroxyphenylacetic acid from dietary precursors. nih.gov Furthermore, 4-hydroxyphenylacetic acid itself is produced by the intestinal microbiota from the amino acid L-tyrosine. nih.gov High concentrations of this metabolite in human fecal water have prompted investigations into its effects on colonocytes. nih.gov This demonstrates the direct impact of the gut microbiota's metabolic activities on the levels and potential biological activities of this compound and its related compounds within the host.

In Vivo Metabolic Fates and Distribution

Once formed or absorbed, this compound and its related compounds undergo further metabolic processing within the body. In the context of phenylalanine metabolism, phenylacetic acid, a structurally similar compound, is known to be a catabolite of phenylalanine. wikipedia.org In humans, phenethylamine, derived from phenylalanine, is metabolized to phenylacetaldehyde (B1677652) and then to phenylacetic acid. wikipedia.org Phenylacetic acid can then be conjugated with glutamine to form phenylacetylglutamine, which is subsequently excreted. hmdb.ca

The study of phenylalanine and tyrosine kinetics in humans using tracers has provided insights into their metabolic disposal. nih.gov While the specific in vivo metabolic fate and distribution of this compound are not extensively detailed in the provided search results, the metabolic pathways of structurally analogous compounds like phenylacetic acid and 4-hydroxyphenylacetic acid provide a framework for its likely biotransformation. For instance, 4-hydroxyphenylacetic acid has been shown to be produced by the gut microbiota from L-tyrosine and can be found in human fecal water. nih.gov

Unraveling the Biological Journey of 4-(Hydroxymethyl

Chemical Synthesis Approaches

The synthesis of this compound can be achieved through various chemical routes, each with its own merits regarding scale, efficiency, and starting material availability. The following sections detail prominent methods for its preparation.

A well-documented and scalable synthesis of this compound involves the hydrolysis of 4-(bromomethyl)phenylacetic acid. This method is suitable for producing significant quantities of the target compound.

In a typical large-scale procedure, 4-(bromomethyl)phenylacetic acid is treated with an aqueous solution of sodium hydroxide. chemicalbook.comchemwhat.com The reaction mixture is stirred at room temperature until the starting material is fully consumed, which can be monitored by techniques such as thin-layer chromatography (TLC). Following the completion of the reaction, the mixture is carefully acidified, typically with a strong acid like sulfuric acid, to a pH of approximately 2. This protonates the carboxylate to afford the desired carboxylic acid.

To facilitate the isolation of the product, a salting-out effect is induced by adding a large quantity of sodium chloride. The product is then extracted into an organic solvent, commonly ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent such as sodium sulfate, and concentrated. The crude product is then crystallized, often by cooling a concentrated solution, to yield this compound. This process has been reported to provide the final product in good yield and high purity. chemicalbook.comchemwhat.com

Table 1: Large-Scale Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | 4-(Bromomethyl)phenylacetic acid |

| Reagents | Sodium hydroxide, Sulfuric acid, Sodium chloride |

| Solvent | Water, Ethyl acetate |

| Reaction Conditions | Room temperature, overnight |

| Work-up | Acidification, Extraction, Crystallization |

| Reported Yield | ~71.9% |

| Reported Purity | 97.8% (by HPLC) |

An alternative synthetic strategy for phenylacetic acids involves the reduction of the corresponding mandelic acid analogs. This approach removes the benzylic hydroxyl group of the mandelic acid precursor. A notable method for this transformation is the iodide-catalyzed reduction. This procedure relies on the in situ generation of hydroiodic acid from a catalytic amount of a salt like sodium iodide, with a stoichiometric reductant such as phosphorous acid. iris-biotech.denih.gov This method is advantageous as it avoids the direct handling of corrosive and hazardous hydroiodic acid. nih.gov The reaction conditions are generally mild and the process has been shown to be scalable. nih.gov

While a specific synthesis of this compound from 4-(hydroxymethyl)mandelic acid using this exact iodide-catalyzed method is not detailed in the provided search results, the general applicability of this reduction to a wide range of mandelic acid derivatives suggests its potential utility. nih.gov

Modern catalytic methods offer an elegant route to phenylacetic acid derivatives through the carbonylation of benzylic alcohols. Palladium-catalyzed carbonylation has emerged as a powerful tool in this regard. In this process, a benzylic alcohol is reacted with carbon monoxide in the presence of a palladium catalyst to introduce a carboxylic acid or ester group.

Research has shown that the electronic properties of the aromatic ring can significantly influence the efficiency of this reaction. High yields are often obtained when the aromatic ring of the benzylic alcohol contains an electron-donating substituent, such as a hydroxyl group, in the para position. This makes 4-hydroxybenzyl alcohol and its derivatives particularly suitable substrates for this transformation. The reaction conditions typically involve elevated temperatures and pressures of carbon monoxide, along with a suitable solvent and palladium catalyst system.

Structural Modification and Derivatization

The presence of two distinct functional groups—a carboxylic acid and a primary alcohol—makes this compound a valuable scaffold for structural modification and the synthesis of diverse derivatives.

The functional handles of this compound allow for a variety of chemical transformations to generate novel analogs. The carboxylic acid moiety can undergo standard reactions such as esterification. For instance, the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, can be employed to produce a range of esters. masterorganicchemistry.com This reaction is typically reversible, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Furthermore, the hydroxymethyl group can be a site for derivatization. For example, it can be converted into an ether through Williamson ether synthesis or other etherification protocols. These modifications can be used to modulate the physicochemical properties of the parent molecule, such as its lipophilicity and steric profile, which can be crucial in the design of new chemical entities with specific biological or material properties.

One of the most significant applications of this compound as a building block is in the field of solid-phase peptide synthesis (SPPS). It serves as the core structure for the Phenylacetamidomethyl (PAM) linker. iris-biotech.deiris-biotech.depublish.csiro.au The PAM linker is attached to a solid support, typically an aminomethylated polystyrene resin, to create a PAM resin. publish.csiro.au

In Boc-based SPPS, the first amino acid is attached to the hydroxymethyl group of the PAM linker. publish.csiro.au The resulting resin is more stable to the acidic conditions used for the removal of the Boc protecting group compared to the traditional Merrifield resin. iris-biotech.de This enhanced stability allows for the synthesis of medium to large peptides. iris-biotech.de After the peptide chain has been assembled on the resin, the final peptide is cleaved from the PAM linker using a strong acid, such as hydrogen fluoride (HF). iris-biotech.depublish.csiro.au The use of this compound as the foundation for the PAM linker showcases its crucial role as a molecular scaffold in the construction of complex biomolecules.

Table 2: Application of this compound in SPPS

| Application | Role of this compound | Chemistry | Key Feature |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Core of the Phenylacetamidomethyl (PAM) linker | Boc-SPPS | Provides acid-stable linkage for peptide assembly |

Pharmacological Activities and Molecular Mechanisms of 4 Hydroxymethyl Phenylacetic Acid and Its Derivatives

Anti-inflammatory and Analgesic Research

The anti-inflammatory potential of 4-(Hydroxymethyl)phenylacetic acid is attributed to its ability to modulate key signaling pathways and the expression of inflammatory mediators. While direct analgesic properties of the parent compound are still under investigation, related phenylacetic acid derivatives have shown promise in pain management research.

Studies have demonstrated that this compound can effectively reduce the levels of pro-inflammatory cytokines, which are key signaling molecules that drive the inflammatory response. In models of acute lung injury, treatment with a related compound, 4-hydroxyphenylacetic acid (4-HPA), led to a significant decrease in the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This reduction in cytokine levels is a critical factor in mitigating inflammatory damage. The modulation of these cytokines suggests a potential therapeutic role in conditions characterized by excessive inflammation.

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia) and is also implicated in inflammation. Research has shown that 4-hydroxyphenylacetic acid can suppress the accumulation of HIF-1α protein under hypoxic conditions. By inhibiting the HIF-1α pathway, the compound can attenuate the inflammatory cascade that is often exacerbated in hypoxic tissues. This mechanism contributes to its protective effects in inflammatory conditions such as seawater aspiration-induced lung injury. While research on derivatives is ongoing, some phenylacetic acid regioisomers have been designed and evaluated as anti-inflammatory agents, with some exhibiting potent dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway nih.gov.

| Inflammatory Mediator | Effect of 4-Hydroxyphenylacetic Acid | Therapeutic Implication |

| TNF-α | Reduction in expression | Attenuation of systemic inflammation |

| IL-1β | Reduction in expression | Mitigation of localized inflammatory responses |

| IL-6 | Reduction in expression | Control of acute and chronic inflammatory states |

| HIF-1α | Suppression of protein accumulation | Reduction of inflammation in hypoxic tissues |

Antioxidative and Hepatoprotective Properties

This compound exhibits significant antioxidative and hepatoprotective effects, primarily through the activation of the Nrf2 signaling pathway and the subsequent induction of protective enzymes.

A key mechanism behind the protective effects of this compound is its ability to induce the expression of phase II detoxification and antioxidant enzymes. In studies investigating acetaminophen (APAP)-induced liver injury, pretreatment with 4-hydroxyphenylacetic acid was found to enhance the activity of these crucial enzymes. This induction helps to neutralize reactive oxygen species (ROS) and other harmful electrophiles, thereby protecting cells from oxidative damage.

The induction of protective enzymes by this compound is largely mediated by the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by compounds like 4-hydroxyphenylacetic acid, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes that combat oxidative stress and protect the liver from damage.

| Pathway/Enzyme | Effect of 4-Hydroxyphenylacetic Acid | Protective Outcome |

| Nrf2 Signaling | Activation and nuclear translocation | Upregulation of antioxidant defenses |

| Phase II Enzymes | Increased expression and activity | Enhanced detoxification of harmful substances |

| Antioxidant Enzymes | Increased expression and activity | Neutralization of reactive oxygen species |

Enzyme Modulation and Metabolic Pathway Regulation

Emerging research suggests that this compound and its related compounds can modulate the activity of specific enzymes and influence metabolic pathways, indicating a broader scope of biological activity.

Research into the broader enzymatic and metabolic regulatory effects of this compound is ongoing. One study has highlighted the potential for 4-hydroxyphenylacetic acid to act as a potent inhibitor of carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes rupahealth.com. This suggests that this compound may have a role in metabolic regulation through the modulation of key enzymatic activities. Furthermore, there is evidence that polyphenols and their metabolites, which would include this compound, may have inhibitory effects on cytochrome P450 enzymes such as CYP2D6, which are critical for the metabolism of a wide range of drugs and endogenous compounds sigmaaldrich.com. The regulation of metabolic pathways by phenylacetic acid is a complex area of study, with the compound and its derivatives being intermediates in various biosynthetic pathways biosynth.com.

Carbonic Anhydrase Inhibition and Physiological Implications

This compound, also known as 4-hydroxy-benzylalcohol in some contexts, has been identified as a notable inhibitor of carbonic anhydrases (CAs), particularly those from bacterial pathogens. nih.gov Carbonic anhydrases are metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com This function is vital for numerous physiological processes, including pH regulation, CO2 and bicarbonate transport, and fluid balance. mdpi.comwikipedia.org

Inhibition of these enzymes can have significant physiological consequences. For instance, in the eye, CA inhibition reduces the secretion of aqueous humor, which is a key mechanism in the treatment of glaucoma. wikipedia.org Systemically, CA inhibitors can act as diuretics and are used in the management of conditions like mountain sickness and certain neurological disorders. wikipedia.org The ability of this compound to inhibit bacterial CAs suggests its potential as an antibacterial agent. nih.gov

Research has shown that 4-hydroxy-benzylalcohol is a potent inhibitor of α-class carbonic anhydrases from pathogenic bacteria such as Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα). nih.gov It exhibits submicromolar inhibitory activity against NgCAα with a Kᵢ value of 0.6–1.7 µM and is also one of the most effective inhibitors against VchCAα with a Kᵢ of 0.7–1.2 µM. nih.gov

A significant finding is the selectivity of 4-hydroxy-benzylalcohol for bacterial CAs over human isoforms. nih.gov It shows a selectivity index of 114.8 for inhibiting NgCAα over human CA I (hCA I) and 158.8 over human CA II (hCA II). nih.gov For VchCAα, the selectivity ratios are 57.4 over hCA I and 79.4 over hCA II. nih.gov This selectivity is a crucial attribute for potential therapeutic agents, as it minimizes off-target effects in the host.

| Enzyme | Source | Inhibition Constant (Kᵢ) |

|---|---|---|

| NgCAα | Neisseria gonorrhoeae | 0.6–1.7 µM |

| VchCAα | Vibrio cholerae | 0.7–1.2 µM |

Effects on Cellular Respiration and Tumor Progression

The role of carbonic anhydrase in tumor biology is well-established. Tumor cells often overexpress certain CA isoforms, which helps them to maintain a stable intracellular pH in the acidic tumor microenvironment, thereby promoting tumor cell survival, proliferation, and invasion. Inhibition of these enzymes is therefore a recognized strategy in anti-cancer research.

While direct studies on the effect of this compound on cellular respiration are limited, its inhibitory action on carbonic anhydrase has implications for tumor progression. By disrupting pH regulation in cancer cells, CA inhibitors can interfere with their metabolic activity and survival. Related compounds, such as phenylacetate, have been shown to induce cytostasis in glioblastoma cells, indicating a potential anti-tumor effect. google.com Phenylacetate has also been found to inhibit the mevalonate pathway, which is crucial for cholesterol synthesis and is often upregulated in cancer cells. google.com

Impact on Tricarboxylic Acid Cycle (TCA Cycle) Enzymes

The Tricarboxylic Acid (TCA) cycle is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA. jumedicine.com Some studies have indicated that phenylacetic acid (PAA), a related compound, can influence the activity of key enzymes within this cycle. Specifically, PAA has been shown to decrease the activity of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH) in bacteria. nih.govresearchgate.net

MDH and SDH are crucial for the proper functioning of the TCA cycle. nih.gov Inhibition of these enzymes can disrupt cellular energy metabolism, which can be a mechanism for the antibacterial effects of such compounds. nih.govresearchgate.net This disruption of a fundamental metabolic pathway highlights a potential mechanism by which this compound and its analogs could exert their biological effects.

Anti-infective and Antimicrobial Investigations

Antiparasitic Activity against Cryptosporidium (via Derivatives)

Cryptosporidium is a protozoan parasite that causes gastrointestinal illness, which can be severe in immunocompromised individuals. semanticscholar.org There is a significant need for new and effective treatments. nih.gov Research into derivatives of related compounds has shown promising antiparasitic activity. For example, derivatives of BMS906024, a γ-secretase inhibitor, have demonstrated potent inhibition of Cryptosporidium parvum growth in vitro. semanticscholar.org One such derivative, SH287, inhibited C. parvum growth in HCT-8 host cells with an EC₅₀ of 6.4 nM and an EC₉₀ of 16 nM. semanticscholar.org This line of research suggests that structural analogs of this compound could be developed into effective anti-cryptosporidial agents.

| Compound | EC₅₀ | EC₉₀ |

|---|---|---|

| SH287 | 6.4 nM | 16 nM |

Antibacterial Mechanisms: Cell Membrane Integrity, Protein Synthesis Inhibition, and Cellular Metabolism Disruption

4-Hydroxyphenylacetic acid (4-HPCA), a closely related compound, has demonstrated effective antibacterial activity against pathogens like Listeria monocytogenes. nih.gov The mechanisms underlying this activity are multifaceted and involve the disruption of fundamental cellular processes.

Cell Membrane Integrity: 4-HPCA has been shown to damage the cell membrane of L. monocytogenes. nih.gov This is evidenced by a significant shift in the zeta potential of the bacteria after treatment. nih.gov Furthermore, an increase in relative electrical conductivity and morphological changes, such as wrinkled and irregular shapes observed via scanning electron microscopy, confirm the disruption of membrane integrity. nih.gov

Protein Synthesis Inhibition: While direct evidence for this compound is pending, related phenolic compounds have been shown to inhibit the synthesis of proteins, as well as DNA and RNA. nih.gov The inhibition of protein synthesis is a common and effective antibacterial mechanism, as it halts the production of essential enzymes and structural proteins necessary for bacterial survival and replication. nih.govresearchgate.net

Anti-cancer Research

The potential of this compound and its relatives in cancer research is an area of growing interest. Phenylacetic acid and its derivatives have been investigated for their chemopreventive and anti-tumor activities. google.com Sodium phenylacetate has been shown to induce dose-dependent growth arrest in human glioblastoma cells. google.com This effect is linked to the inhibition of pathways crucial for cancer cell proliferation. google.com

Furthermore, related natural polyphenolic compounds like ellagic acid have demonstrated broad anti-cancer properties, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor cell migration and invasion. nih.govmdpi.com These findings support the rationale for investigating this compound as a potential anti-cancer agent, likely acting through multiple mechanisms including enzyme inhibition and interference with cancer cell metabolism.

Potential as Hepatocellular Carcinoma (HCC) Therapeutic Agent

While direct studies on this compound for hepatocellular carcinoma (HCC) are not prominent in recent literature, research into related phenylacetic acid derivatives shows potential in targeting this chemoresistant cancer. For instance, novel phenylacetamide derivatives have been designed and synthesized as multikinase inhibitors, showing efficacy in HCC animal models. medchemexpress.cn Another class, xanthenylacetic acid derivatives, has been found to inhibit HCC cell growth by targeting the lysophosphatidic acid receptor 6 (LPAR6). nih.gov

Furthermore, derivatives of caffeic acid phenethyl ester (CAPE), which share a phenolic acid structure, have demonstrated significant anti-HCC effects in both in vitro and in vivo analyses, with efficacy comparable to the standard therapeutic agent, sorafenib. nih.gov One study identified a CAPE derivative with an estimated IC50 of 5.6 µM on HCC Bel-7402 cells. nih.gov Similarly, newly synthesized phenoxyacetamide derivatives have been shown to induce apoptosis in HepG2 liver cancer cells, with one compound exhibiting an IC50 of 6.9 ± 0.7 μM. mdpi.com These findings suggest that the broader structural class of phenylacetic acid derivatives represents a promising area for the development of new HCC therapies. nih.govmdpi.com

Inhibition of c-Jun N-terminal Kinase 2 (JNK2)

The c-Jun N-terminal kinases (JNKs) are involved in various cellular processes, and their isoforms have distinct roles. JNK1 is often considered pro-apoptotic, while JNK2 is generally pro-survival, particularly in certain cancer cells. This distinction makes the selective inhibition of JNK2 a therapeutic strategy for diseases where JNK2 activity is detrimental.

Currently, there is limited specific research available that directly links this compound or its immediate derivatives to the inhibition of JNK2. The development of JNK inhibitors has been a broader field of study, with various chemical scaffolds being investigated. Therapeutic inhibition of JNK activity with small molecule inhibitors has shown potential benefits in treating diseases associated with inflammation. researchgate.net The focus remains on developing isoform-selective inhibitors to target the specific, context-dependent functions of kinases like JNK2. researchgate.net

Emerging Biological Roles and Therapeutic Applications

Attenuation of Edema and Vascular Leak

Research on the closely related compound 4-Hydroxyphenylacetic acid (4-HPA) has demonstrated significant effects on reducing edema and vascular leakage, key components of inflammatory responses and acute lung injury. nih.govresearchgate.net In a rat model of seawater aspiration-induced lung injury, 4-HPA was shown to attenuate vascular leak and edema. medchemexpress.com

The primary molecular mechanism identified is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α). medchemexpress.com In conditions of hypertonicity and hypoxia, such as those occurring in seawater-induced lung injury, HIF-1α levels increase, contributing to inflammation and increased vascular permeability. medchemexpress.com 4-HPA intervenes by promoting the degradation of the HIF-1α protein and inhibiting its translation. medchemexpress.com This action leads to a downstream reduction in the production of inflammatory cytokines and vascular endothelial growth factor (VEGF), which in turn decreases monolayer permeability of endothelial cells. medchemexpress.com

| Marker | Effect of Injury | Effect of 4-HPA Treatment | Associated Mechanism |

|---|---|---|---|

| Vascular Leak & Edema | Increased | Attenuated | Suppression of HIF-1α |

| HIF-1α Protein Level | Increased | Decreased | Inhibition of protein translation and promotion of degradation |

| Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Increased | Decreased | Suppression of hypertonicity- and hypoxia-induced HIF-1α |

| Monolayer Permeability | Increased | Decreased | Inhibition of VEGF mediated by HIF-1α suppression |

Research in Pulmonary Diseases

The compound 4-Hydroxyphenylacetic acid (4-HPA) is an active component of the Chinese herb Aster tataricus, which has a history of use in treating pulmonary diseases. medchemexpress.com This traditional application has spurred modern research into its efficacy and mechanisms in various lung conditions. forbes.comnih.gov

Scientific investigation has focused on its role in acute lung injury. Studies using animal models, such as seawater aspiration-induced lung injury in rats, have provided evidence of its therapeutic potential. medchemexpress.com In these models, 4-HPA was found to reduce mortality and attenuate key pathological features of lung injury, including hypoxia, inflammation, and edema. medchemexpress.com The underlying mechanism for these protective effects is linked to its ability to suppress the expression of HIF-1α, a key regulator in hypoxic and inflammatory conditions. medchemexpress.com By mitigating the effects of HIF-1α, 4-HPA helps to control the inflammatory cascade and maintain the integrity of the vascular barrier in the lungs. medchemexpress.com

Role as a Prostanoid Receptor Antagonist (for Vidupiprant, a phenylacetic acid derivative)

Vidupiprant (AMG 853) is a phenylacetic acid derivative that functions as a potent and orally active dual antagonist for two types of prostanoid receptors: the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) and the prostanoid D receptor 1 (DP1). medchemexpress.comguidetopharmacology.org Prostanoids are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation. nih.gov

Vidupiprant's mechanism of action involves blocking the binding of prostaglandin D2 (PGD2) to both of its receptors, DP1 and DP2. medchemexpress.com By doing so, it inhibits downstream signaling pathways that contribute to inflammatory responses, making it a potential therapeutic for conditions like asthma. medchemexpress.comguidetopharmacology.org The potency of Vidupiprant has been quantified in various assays, demonstrating its high affinity for these receptors. medchemexpress.com

| Target Receptor | Assay Condition | Potency (IC50) |

|---|---|---|

| CRTH2 (DP2) | Buffer | 3 nM |

| DP1 | Buffer | 4 nM |

| CRTH2 (DP2) | Human Plasma | 8 nM |

| DP1 | Human Plasma | 35 nM |

Analytical Methodologies for the Characterization and Quantification of 4 Hydroxymethyl Phenylacetic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of 4-(Hydroxymethyl)phenylacetic acid. These techniques probe the molecular framework to provide a detailed structural fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Proton (¹H) NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

A typical ¹H NMR spectrum of this compound recorded in a solvent like DMSO-d6 displays characteristic signals that correspond to the different protons in the molecule. chemwhat.com The aromatic protons on the benzene ring typically appear as a multiplet, while the methylene protons of the acetic acid and hydroxymethyl groups, along with the acidic and hydroxyl protons, each produce distinct signals. chemwhat.com

Table 1: ¹H NMR Spectral Data for this compound chemwhat.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.27 | Singlet (s) | 1H | Carboxylic acid proton (-COOH) |

| 7.26-7.12 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |

| 5.14 | Singlet (s) | 1H | Hydroxyl proton (-OH) |

| 4.47 | Singlet (s) | 2H | Methylene protons (-CH₂OH) |

To further confirm the structural assignments and determine the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. beilstein-journals.org

COSY (Correlation Spectroscopy) helps to identify protons that are coupled to each other, confirming the arrangement of protons on the aromatic ring and the isolated nature of the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₀O₃, the expected monoisotopic mass is approximately 166.06 g/mol . chemwhat.comfishersci.casigmaaldrich.com

In a typical mass spectrum, the compound would be ionized, often using techniques like Electrospray Ionization (ESI), to form a pseudomolecular ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. beilstein-journals.org For example, an HRMS measurement can distinguish C₉H₁₀O₃ from other molecules with the same nominal mass but different elemental formulas, thereby providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. wikipedia.org This fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways could include:

Loss of a water molecule (H₂O) from the hydroxymethyl group.

Loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).

Cleavage of the bond between the aromatic ring and the acetic acid side chain.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound and for quantifying its concentration. A common approach involves reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com

A typical HPLC method for this compound would utilize a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. A wavelength of 220 nm has been reported for purity analysis, where a purity of 97.8% was determined. chemwhat.com By comparing the peak area of the sample to that of a known standard, the precise concentration and purity can be calculated.

For the analysis of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or natural product extracts, the combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is the method of choice. nih.govnih.gov The HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) system provides excellent separation of the target analyte from matrix components, while the mass spectrometer offers highly sensitive and selective detection. nih.gov

In a typical LC-MS/MS method for analyzing related phenolic acids in serum, sample preparation involves a simple protein precipitation step. nih.gov The analysis is often performed on a C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile. nih.gov The mass spectrometer, equipped with an ESI source, is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net This approach provides exceptional selectivity and sensitivity by monitoring a specific fragmentation transition from the parent ion to a characteristic product ion, allowing for reliable quantification even at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolic profiling and can be used to detect this compound in biological samples like urine. Due to the low volatility and polar nature of carboxylic acids and alcohols, a chemical derivatization step is required prior to GC analysis. colostate.eduresearchgate.net

The most common derivatization method is silylation, where the active hydrogens of the carboxyl and hydroxyl groups are replaced with a trimethylsilyl (TMS) group. gcms.czsigmaaldrich.com This is typically achieved by reacting the dried sample extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting TMS-derivatized this compound is significantly more volatile and thermally stable, making it suitable for GC analysis. nist.gov The derivatized compound is then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantification and structural confirmation based on its characteristic mass spectrum. nist.gov

Integration of Solid-Phase Extraction (SPE) for Sample Preparation

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from complex matrices, such as biological fluids, prior to chromatographic analysis. nih.govmdpi.com The primary goal of SPE is to remove interfering substances that could compromise the accuracy and sensitivity of analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This clean-up step is crucial when dealing with biological samples, which contain a multitude of components like proteins, lipids, and salts that can interfere with the analysis. nih.gov

The SPE process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. The analyte of interest, such as this compound, is retained on the sorbent material while the unwanted matrix components are washed away. The purified analyte is then eluted using a small volume of an appropriate solvent. nih.gov

The choice of sorbent is critical for effective extraction and depends on the physicochemical properties of the analyte and the sample matrix. For a polar compound like this compound, which contains both a carboxylic acid and a hydroxyl group, a variety of sorbents can be considered.

Common SPE Sorbent Types and Mechanisms:

| Sorbent Type | Interaction Mechanism | Suitability for this compound |

| Reversed-Phase (e.g., C18, C8) | Non-polar interactions | Suitable for retaining the phenyl ring of the molecule from aqueous samples. The polarity can be adjusted by altering the pH of the sample to suppress the ionization of the carboxylic acid group. |

| Normal-Phase (e.g., Silica, Alumina) | Polar interactions (hydrogen bonding, dipole-dipole) | Can be used with non-polar solvents to retain the polar hydroxyl and carboxylic acid groups. |

| Ion-Exchange (Anion or Cation) | Electrostatic interactions | Anion-exchange sorbents can effectively retain the negatively charged carboxylate ion at a suitable pH. |

| Mixed-Mode | Combination of interactions (e.g., reversed-phase and ion-exchange) | Offers enhanced selectivity by utilizing multiple retention mechanisms simultaneously. |

For the analysis of phenolic acids in biological fluids, polymeric reversed-phase sorbents or mixed-mode anion-exchangers have been successfully employed. mdpi.comnih.gov For instance, a polymeric sorbent based on polystyrene-divinylbenzene (PS-DVB), sometimes functionalized to have hydrophilic properties, can offer high recovery for compounds like this compound from aqueous matrices such as plasma or urine. mdpi.com The optimization of an SPE protocol involves several key steps, including conditioning the sorbent, loading the sample at an appropriate flow rate, washing away interferences, and eluting the analyte with a solvent that disrupts the sorbent-analyte interaction. nih.gov

Biochemical and Functional Assays

In Vitro Enzyme Activity Profiling

In vitro enzyme activity assays are fundamental in pharmacology and toxicology to determine the interaction of a compound with specific enzymes. These assays measure the extent to which a compound can inhibit or, less commonly, activate an enzyme's catalytic activity. Such studies are crucial for understanding a compound's potential therapeutic effects or its metabolic fate and drug-drug interaction potential.

This compound, as a metabolite of other parent compounds or as a compound of interest itself, has been subjected to such profiling. Research has investigated its interactions with enzymes involved in xenobiotic metabolism and physiological regulation. sigmaaldrich.com

Key Enzyme Interaction Studies:

Xanthine Oxidase (XO): This enzyme plays a role in purine metabolism and its overactivity is linked to hyperuricemia and gout. Studies have examined the inhibitory effects of various flavonoids and their metabolites, including phenolic acids, on XO activity. This compound has been evaluated for its potential to inhibit this enzyme. sigmaaldrich.com

Cytochrome P450 (CYP) Enzymes: CYPs are a major family of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. Inhibition of CYP enzymes is a primary cause of pharmacokinetic drug-drug interactions. The inhibitory potential of this compound against key CYP isoforms, such as CYP2D6, has been a subject of investigation to assess its influence on the metabolism of co-administered drugs. sigmaaldrich.com

The results of these assays are typically expressed as an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table of Reported In Vitro Enzyme Interactions for this compound:

| Enzyme | Substrate/Assay Method | Finding | Reference |

| Xanthine Oxidase | Not specified | Investigated for inhibitory effects. | sigmaaldrich.com |

| Cytochrome P450 2D6 (CYP2D6) | Not specified | Evaluated for inhibitory potential as a colonic metabolite of polyphenols. | sigmaaldrich.com |

These profiling studies are essential for building a comprehensive understanding of the biochemical behavior of this compound.

Cell-Based Assays for Biological Response and Cytotoxicity

Cell-based assays are powerful tools used to assess the biological effects of a compound on living cells. sigmaaldrich.com These assays can provide valuable information on a compound's mechanism of action, its potential efficacy, and its toxicity at a cellular level (cytotoxicity). sigmaaldrich.compharmalegacy.com Unlike biochemical assays that focus on isolated molecular targets, cell-based assays offer a more physiologically relevant context by evaluating responses within a complex cellular system. sigmaaldrich.com

To evaluate the biological response and cytotoxicity of this compound, a variety of established cell-based assays would be employed. The selection of the cell line is a critical first step, often chosen based on the research question (e.g., using liver-derived HepG2 cells to study hepatotoxicity or specific cancer cell lines to investigate anti-proliferative effects). sigmaaldrich.com

Common Cytotoxicity and Cell Viability Assays:

These assays measure the number of viable cells in a culture after exposure to the test compound. A reduction in cell viability suggests a cytotoxic or anti-proliferative effect.

Metabolic Activity Assays: Assays like the MTT or MTS assay rely on the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically. sigmaaldrich.com The Cell Counting Kit-8 (CCK-8) is another sensitive colorimetric assay for determining the number of viable cells. sigmaaldrich.com

ATP Measurement Assays: The intracellular concentration of ATP is a strong indicator of cell health, as it is rapidly depleted in necrotic or apoptotic cells. Luciferase-based assays that produce light in the presence of ATP are commonly used to quantify cell viability.

Membrane Integrity Assays: These assays distinguish between live and dead cells based on the integrity of the cell membrane. Dyes like Trypan Blue or Propidium Iodide (PI) are excluded by live cells but can penetrate the compromised membranes of dead cells, allowing for their quantification. murigenics.com

Assays for Specific Biological Responses:

Beyond general cytotoxicity, specific assays can probe the mechanisms underlying a cell's response to this compound.

Apoptosis Assays: If a compound induces cytotoxicity, it is important to determine if it does so by inducing programmed cell death (apoptosis). The Annexin V assay is widely used to detect one of the early markers of apoptosis, the externalization of phosphatidylserine (PS), often in combination with a dead-cell stain like PI to distinguish between early and late apoptotic cells. murigenics.com

Cell Proliferation Assays: These assays directly measure the rate of cell division. The BrdU (Bromodeoxyuridine) assay, for example, involves the incorporation of this thymidine analog into the DNA of proliferating cells, which can then be detected with a specific antibody.

Reactive Oxygen Species (ROS) Assays: Some compounds exert their effects by inducing oxidative stress. Cell-based ROS assays use fluorescent probes that become activated in the presence of ROS, allowing for the quantification of oxidative stress levels within the cells. sigmaaldrich.com

Table of Representative Cell-Based Assays:

| Assay Type | Principle | Information Gained |

| MTT/MTS/CCK-8 | Enzymatic reduction of tetrazolium salt in viable cells | Cell viability, metabolic activity, general cytotoxicity |

| Annexin V/PI | Binding of Annexin V to externalized phosphatidylserine and PI staining of dead cells | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells |

| BrdU Assay | Incorporation of BrdU into newly synthesized DNA during cell division | Rate of cell proliferation |

| ROS Assay | Fluorescent probes that react with reactive oxygen species | Measurement of intracellular oxidative stress |

By employing a panel of these cell-based assays, researchers can develop a detailed profile of the cellular effects of this compound, elucidating its potential for toxicity and its impact on fundamental cellular processes.

Preclinical Research and Translational Implications of 4 Hydroxymethyl Phenylacetic Acid

In Vitro Cellular Model Studies

A thorough search of scientific databases for in vitro studies on 4-(Hydroxymethyl)phenylacetic acid yielded no specific results for the requested cell lines or microbial strains.

Investigations in Mammalian Cell Lines (e.g., HCT-8 Cells)

There are no publicly available research articles detailing the investigation of this compound in the human colon cancer cell line HCT-8 or any other mammalian cell lines. Consequently, its effects on cellular processes such as proliferation, apoptosis, or inflammation in these models remain uncharacterized.

Studies on Microbial Strains (e.g., Agrobacterium tumefaciens)

No studies were found that examine the effects of this compound on the microbial strain Agrobacterium tumefaciens. Research has been conducted on related but distinct molecules, such as phenylacetic acid and 1-(4-amino-2-hydroxyphenyl)ethanone, in relation to their impact on Agrobacterium tumefaciens. medchemexpress.comnih.gov However, these findings cannot be extrapolated to this compound.

In Vivo Efficacy and Pharmacodynamic Assessments

The in vivo effects of this compound have not been documented in the scientific literature for the specified or any other animal models of disease.

Animal Models of Disease (e.g., Acetaminophen-induced Liver Injury, Seawater Aspiration-Induced Lung Injury)

There is no published research on the efficacy and pharmacodynamics of this compound in animal models of acetaminophen-induced liver injury or seawater aspiration-induced lung injury. While studies exist for a related compound, 4-hydroxyphenylacetic acid, in these models, no such data is available for this compound.

Assessment of Metabolic Stability and Pharmacokinetic Properties in Animal Models

An extensive literature search did not yield any studies that have assessed the metabolic stability or pharmacokinetic profile of this compound in animal models. Information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable.

Biomarker Potential and Clinical Significance

There is no scientific evidence to suggest that this compound has been investigated as a potential biomarker for any disease state. While other phenylacetic acid derivatives have been explored in this context, this compound itself has not been the subject of such research.

Correlation with Gastrointestinal Conditions (e.g., SIBO, Cystic Fibrosis, Celiac Disease)

4-Hydroxyphenylacetic acid, a tyrosine metabolic product, has been identified as a significant biomarker associated with certain gastrointestinal conditions. Its presence in urine, particularly at elevated levels, is often linked to dysbiosis in the gut microbiome, specifically the overgrowth of certain bacteria. For individuals with healthy intestinal function, this compound is typically found only in background concentrations in urine. healthmatters.io

Research indicates that elevated urinary 4-hydroxyphenylacetic acid can be a product of specific Clostridia bacteria, including C. difficile, C. stricklandii, and C. propionicum, among others. healthmatters.io Consequently, its measurement is a useful tool in screening for diseases of the small intestine that are associated with bacterial overgrowth. healthmatters.iohealthmatters.io

Small Intestinal Bacterial Overgrowth (SIBO): A primary association of elevated 4-hydroxyphenylacetic acid is with SIBO. healthmatters.io The overgrowth of Clostridia and other bacteria in the small intestine leads to increased metabolic production of this compound, which is then absorbed and excreted in the urine.

Cystic Fibrosis and Celiac Disease: Elevated levels of 4-hydroxyphenylacetic acid are also commonly observed in patients with cystic fibrosis and celiac disease. healthmatters.io This finding suggests that bacterial overgrowth, potentially involving Clostridia species, may play a role in the complex pathophysiology of these conditions. healthmatters.io The link is significant enough that the presence of this metabolite can be an indicator for these diseases. healthmatters.io

Table 1: Association of 4-Hydroxyphenylacetic Acid with Gastrointestinal Conditions

| Condition | Association with 4-Hydroxyphenylacetic Acid | Implied Mechanism |

|---|---|---|

| Small Intestinal Bacterial Overgrowth (SIBO) | Elevated urinary levels are a key indicator. healthmatters.io | Product of tyrosine metabolism by overgrown Clostridia species in the small intestine. healthmatters.io |

| Cystic Fibrosis | Elevated values are common. healthmatters.io | Suggests a potential role of Clostridia bacteria in the illness. healthmatters.io |

| Celiac Disease | Elevated levels may indicate the disease. healthmatters.io | Associated with small intestinal bacterial overgrowth common in the condition. healthmatters.iohealthmatters.io |

Diagnostic Utility in Protein and Tyrosine Metabolism Disorders (e.g., Phenylketonuria, Tyrosinemia)

Beyond its connection to gut health, 4-hydroxyphenylacetic acid is a recognized metabolite in the human metabolism of amino acids, particularly tyrosine. Its levels can provide diagnostic insights into certain inborn errors of metabolism.

Tyrosinemia: Disorders of tyrosine metabolism can lead to a significant buildup of tyrosine and its derivatives. Extremely elevated urinary levels of 4-hydroxyphenylacetic acid (e.g., 100 mmol/mol creatinine (B1669602) or more) are strongly associated with tyrosinemia. healthmatters.io This condition can arise from the immature development of metabolic enzymes in infants or from genetic deficiencies. healthmatters.io Specifically, 4-hydroxyphenylacetic aciduria (the presence of this acid in urine) is a known feature of Tyrosinemia Type III, a rare autosomal recessive disorder caused by a deficiency of the enzyme 4-hydroxyphenylpyruvate dioxygenase. nih.gov While its presence is a key finding, it is not exclusively specific for Tyrosinemia Type I, for which the detection of succinylacetone is considered pathognomonic. upmc.edu

Phenylketonuria (PKU): 4-Hydroxyphenylacetic acid also serves as a urinary biomarker for Phenylketonuria (PKU). nih.gov PKU is an inborn error of metabolism resulting from a deficiency of the enzyme phenylalanine hydroxylase, which prevents the conversion of phenylalanine to tyrosine. nih.govnih.gov This blockage forces the body to utilize alternative metabolic pathways, leading to the accumulation of phenylalanine and its byproducts, including phenylpyruvic acid, phenyllactic acid, and 4-hydroxyphenylacetic acid. nih.govresearchgate.net Studies have demonstrated that urinary patterns of these marker compounds are distinctly different in infants with PKU compared to healthy newborns, highlighting the diagnostic utility of measuring these metabolites. nih.gov

Table 2: Diagnostic Role of 4-Hydroxyphenylacetic Acid in Metabolic Disorders

| Disorder | Role of 4-Hydroxyphenylacetic Acid | Key Research Findings |

|---|---|---|

| Tyrosinemia | Biomarker of abnormal tyrosine metabolism. | Extremely elevated levels are associated with tyrosinemia. healthmatters.io It is a characteristic feature of Tyrosinemia Type III. nih.gov |

| Phenylketonuria (PKU) | Urinary metabolic marker. nih.gov | Urinary patterns of 4-hydroxyphenylacetic acid and other markers are distinct in PKU patients and can be used for diagnosis. nih.gov |

Future Directions and Unanswered Questions in 4 Hydroxymethyl Phenylacetic Acid Research

Elucidation of Undiscovered Mechanistic Pathways

A primary avenue for future research lies in the comprehensive elucidation of the metabolic and signaling pathways involving 4-(Hydroxymethyl)phenylacetic acid. It is known to be an intermediate in the phenylpropanoid biosynthetic pathway and can be biotransformed by microflora into other metabolites like 4-hydroxybenzoic acid. biosynth.com However, the specific enzymes and regulatory mechanisms governing its endogenous production and degradation are not fully understood. Future studies should aim to identify and characterize the complete metabolic fate of this compound in various biological systems, from microbial to mammalian.

Furthermore, the potential for this compound to act as a signaling molecule, interacting with specific cellular receptors or modulating enzymatic activities, remains largely unexplored. Research into its broader class, phenylacetic acids, has shown that they can bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting potential neuromodulatory roles. nih.govresearchgate.net Investigating whether this compound shares this or other novel signaling activities could reveal previously unknown biological functions.

Development of Novel Synthetic Routes and Biocatalytic Approaches

Current synthetic methods for this compound often rely on conventional chemical processes. chemicalbook.com A significant future direction is the development of more sustainable and efficient synthetic strategies, particularly through biocatalysis. The use of enzymes in organic synthesis offers high selectivity and milder reaction conditions. nih.gov Research into enzymatic cascades for the production of related compounds like phenylacetic acid and p-hydroxyphenylacetic acid from renewable feedstocks has shown promise. nih.gov

Future efforts should focus on discovering or engineering enzymes, such as hydroxylases or oxidases, that can selectively functionalize phenylacetic acid or its precursors to produce this compound. nih.govnih.gov Engineered cytochrome P450 enzymes, for example, have demonstrated the ability to catalyze the α-hydroxylation of phenylacetic acid esters. nih.gov Applying similar protein engineering strategies could lead to highly efficient and environmentally friendly biocatalytic routes for this specific compound.

Table 1: Comparison of Conventional and Potential Biocatalytic Synthesis

| Feature | Conventional Chemical Synthesis | Potential Biocatalytic Synthesis |

| Starting Materials | Often petroleum-derived | Renewable feedstocks (e.g., amino acids) |

| Reaction Conditions | Often harsh (high temp/pressure) | Mild (physiological temp/pressure) |

| Selectivity | May require protecting groups | High chemo-, regio-, and enantioselectivity |

| Environmental Impact | Can generate hazardous waste | Generally lower environmental footprint |

| Catalyst | Metal catalysts or chemical reagents | Enzymes (e.g., hydroxylases, oxidases) |

Exploration of New Therapeutic Targets and Disease Applications

The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac suggests its potential as a scaffold for developing new therapeutic agents. nih.govwikipedia.org Phenylacetic acids, in general, are recognized for their anti-inflammatory properties. researchgate.netnih.gov A crucial area of future research is to synthesize and screen a library of derivatives of this compound to identify novel compounds with potent and selective anti-inflammatory activity.

Beyond inflammation, the broader class of phenylacetic acid derivatives has been investigated for other therapeutic applications. For instance, some have been developed as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in the treatment of metabolic diseases like type 2 diabetes. The exploration of this compound derivatives for activity against these and other emerging therapeutic targets, such as those involved in cancer or neurodegenerative diseases, represents a promising frontier in drug discovery.

Advanced Analytical Methodologies for Complex Biological Matrices

To fully understand the pharmacokinetics and physiological roles of this compound, the development of advanced analytical methods for its detection and quantification in complex biological matrices is essential. While methods exist for related phenolic acids, challenges remain in achieving the required sensitivity and selectivity for this specific compound, particularly at low endogenous concentrations. anapharmbioanalytics.com

Future research should focus on optimizing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the robust analysis of this compound in plasma, urine, and tissue samples. nih.gov This includes developing improved sample preparation techniques, such as solid-phase extraction, to minimize matrix effects and enhance recovery. nih.gov Establishing validated, high-throughput analytical methods will be critical for advancing preclinical and clinical investigations.

Integration with Systems Biology and Multi-Omics Approaches

The complexity of the phenylpropanoid pathway and its downstream metabolites necessitates a systems-level understanding. frontiersin.orgnih.govsemanticscholar.orgmdpi.com Future research should integrate multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of how this compound is synthesized, regulated, and connected to other metabolic networks.

By applying these approaches, researchers can identify the genes and proteins that are differentially expressed in response to varying levels of this compound, thereby uncovering its potential regulatory functions. Metabolomics studies, in particular, can map the metabolic fingerprint associated with this compound, revealing novel biochemical relationships and biomarkers. oup.com Such integrated analyses will be instrumental in moving from a component-level to a systems-level understanding of its biological significance.

Collaborative Research Initiatives Across Disciplines

Advancing the research agenda for this compound will require a multidisciplinary and collaborative approach. The challenges, from elucidating complex biological pathways to developing novel therapeutics, are best addressed by teams that bridge the gap between academia and industry. acs.orgsemanticscholar.orgnih.govnih.gov Future progress will be accelerated by the formation of research consortia and partnerships that bring together experts in organic synthesis, enzymology, analytical chemistry, pharmacology, and computational biology.

Furthermore, securing funding through grants from governmental agencies and foundations that support research in green chemistry, metabolic diseases, and drug discovery will be crucial. npkua.orgacsgcipr.orguiowa.edu Initiatives that foster open communication and data sharing among researchers will also play a vital role in overcoming challenges and expediting the translation of basic scientific discoveries into tangible applications. youtube.com

Q & A

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for esterification efficiency .

- Solvent Optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates in nucleophilic substitutions .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.